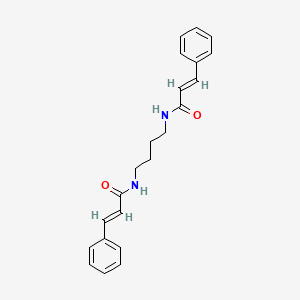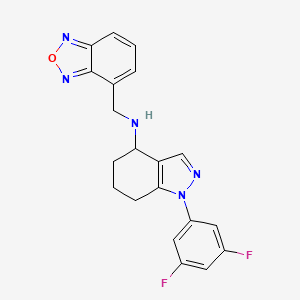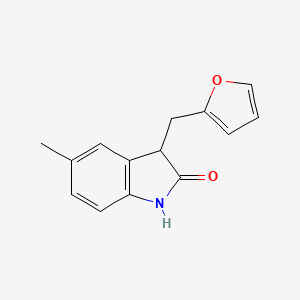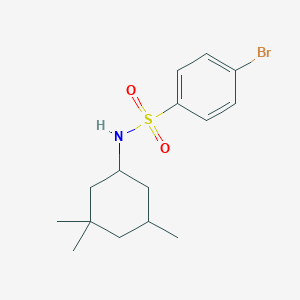
N,N'-1,4-butanediylbis(3-phenylacrylamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,4-butanediylbis(3-phenylacrylamide) (BPA) is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BPA is a bifunctional molecule that contains two acrylamide groups, which can be used for various chemical reactions.
Mécanisme D'action
The mechanism of action of N,N'-1,4-butanediylbis(3-phenylacrylamide) is not fully understood, but it is believed to involve the formation of covalent bonds with biological molecules such as proteins and nucleic acids. N,N'-1,4-butanediylbis(3-phenylacrylamide) can also interact with metal ions, which can lead to the formation of metal complexes.
Biochemical and Physiological Effects
N,N'-1,4-butanediylbis(3-phenylacrylamide) has been shown to exhibit antibacterial and antifungal properties. It has also been shown to have cytotoxic effects on cancer cells. However, the exact biochemical and physiological effects of N,N'-1,4-butanediylbis(3-phenylacrylamide) are still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-1,4-butanediylbis(3-phenylacrylamide) in lab experiments is its ability to form covalent bonds with biological molecules, which can be useful in the preparation of various materials such as hydrogels and polymers. However, one of the limitations of using N,N'-1,4-butanediylbis(3-phenylacrylamide) is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of N,N'-1,4-butanediylbis(3-phenylacrylamide). One area of research is the development of new synthetic methods for N,N'-1,4-butanediylbis(3-phenylacrylamide), which can lead to the preparation of new materials with unique properties. Another area of research is the study of the mechanism of action of N,N'-1,4-butanediylbis(3-phenylacrylamide), which can provide insights into its potential applications in various fields. Additionally, the study of the toxicity of N,N'-1,4-butanediylbis(3-phenylacrylamide) and its potential effects on human health is an important area of research.
Méthodes De Synthèse
N,N'-1,4-butanediylbis(3-phenylacrylamide) can be synthesized by reacting 1,4-butanediol with acryloyl chloride in the presence of a base such as triethylamine. The resulting intermediate product is then reacted with phenyl isocyanate to yield N,N'-1,4-butanediylbis(3-phenylacrylamide). The synthesis of N,N'-1,4-butanediylbis(3-phenylacrylamide) is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N,N'-1,4-butanediylbis(3-phenylacrylamide) has been extensively studied for its various applications in scientific research. It has been used as a cross-linking agent in the preparation of hydrogels, which are used in drug delivery systems and tissue engineering. N,N'-1,4-butanediylbis(3-phenylacrylamide) has also been used as a building block for the synthesis of polymers, which have potential applications in the field of nanotechnology. Additionally, N,N'-1,4-butanediylbis(3-phenylacrylamide) has been used as a fluorescent probe to detect metal ions in biological systems.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(15-13-19-9-3-1-4-10-19)23-17-7-8-18-24-22(26)16-14-20-11-5-2-6-12-20/h1-6,9-16H,7-8,17-18H2,(H,23,25)(H,24,26)/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPDEWPVRYWKQX-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCCNC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCCNC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-amino-5-(methylthio)-4H-1,2,4-triazol-4-yl]-N-(2-methoxyphenyl)butanamide](/img/structure/B6073863.png)
![(3-chlorophenyl){1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-3-piperidinyl}methanone](/img/structure/B6073866.png)
![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(2-pyrazinylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6073869.png)
![4-[2-(benzylthio)-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl]benzonitrile](/img/structure/B6073878.png)
![N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6073885.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-(4-ethyl-1-piperazinyl)-4(3H)-pyrimidinone](/img/structure/B6073888.png)
![5-(2-fluorobenzyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6073894.png)
![7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6073898.png)

![2-{5-[(2-bromo-4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6073902.png)
